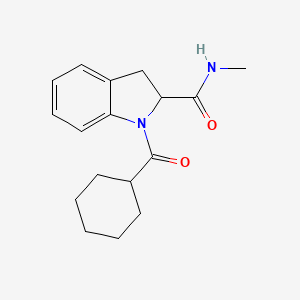

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(cyclohexanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-18-16(20)15-11-13-9-5-6-10-14(13)19(15)17(21)12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCCBVVYCPKVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide typically involves the acylation of N-methylindoline-2-carboxamide with cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Indoline-2-Carboxamide Derivatives

- (R)-1-(2-(4-Chloro-3-fluorophenyl)acetyl)-N-methylindoline-2-carboxamide (Compound 45) : Features a halogenated phenylacetyl group instead of cyclohexanecarbonyl. Synthesized via general procedure A with a 27% yield, indicating moderate efficiency .

- 1-(2-(Benzyloxy)acetyl)-N-methylindoline-2-carboxamide (Compound 28) : Substituted with a benzyloxy-acetyl group. Lower yield (39%) suggests steric or electronic challenges in synthesis .

- 1-(2-(4-Chlorophenoxy)acetyl)-N,N-dimethylindoline-2-carboxamide (Compound 48): Contains a dimethylcarboxamide and chlorophenoxyacetyl group. Higher yield (57%) highlights the influence of electron-withdrawing substituents on reaction efficiency .

Cyclohexanecarboxamide Analogs

- N-(o-Tolyl)cyclohexanecarboxamide (Compound 127) : Lacks the indoline core but retains the cyclohexanecarboxamide group. Synthesized with 85% yield and a melting point of 150–155°C, demonstrating robust crystallinity .

Physicochemical Properties

*Calculated based on molecular formula C₁₇H₂₂N₂O₂.

- Spectral Data :

- The target compound’s NMR would likely show indoline aromatic protons (δH ~7.0–7.5 ppm) and cyclohexane multiplet signals (δH ~1.2–2.5 ppm), similar to Compound 28 (δH 7.42–7.32 ppm for aryl protons) .

- IR spectra of cyclohexanecarboxamides typically exhibit N-H stretches at 3256–3227 cm⁻¹ and carbonyl stretches near 1649 cm⁻¹ .

Actividad Biológica

1-(Cyclohexanecarbonyl)-N-methylindoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a cyclohexanecarbonyl group attached to an N-methylindoline core and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

This compound has been studied for its interaction with various biological pathways:

- Inhibition of WDR5 : The compound shows potential as an inhibitor of WDR5, a chromatin regulatory protein implicated in several cancers. Binding studies indicate that it can inhibit MLL1 methyltransferase activity, leading to growth arrest in leukemia cells .

- Anti-inflammatory Activity : Research indicates that indoline derivatives, including this compound, exhibit dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical enzymes in inflammatory pathways. The compound demonstrated promising anti-inflammatory effects in murine models .

In Vitro Studies

Table 1 summarizes the in vitro biological activities reported for this compound:

| Activity | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| 5-LOX Inhibition | 0.41 | Enzymatic Assay | |

| sEH Inhibition | 0.43 | Enzymatic Assay | |

| WDR5 Binding Affinity | Low nanomolar | Binding Assay |

In Vivo Studies

The compound has also been evaluated in vivo for its anti-inflammatory properties:

- In zymosan-induced peritonitis models, the compound exhibited significant reductions in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several studies highlight the efficacy of indoline derivatives similar to this compound:

- Leukemia Treatment : A study demonstrated that compounds targeting WDR5 could induce apoptosis in MLL-rearranged leukemia cells, establishing a link between WDR5 inhibition and therapeutic efficacy .

- Anti-inflammatory Applications : In a model of asthma, similar indoline derivatives showed reduced airway inflammation and hyperresponsiveness, indicating their potential for treating respiratory conditions .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide?

- Methodology : The compound can be synthesized via a two-step approach:

- Step 1 : React cyclohexanecarboxylic acid with thionyl chloride to generate cyclohexanecarbonyl chloride .

- Step 2 : Couple the acyl chloride with N-methylindoline-2-carboxamide under anhydrous conditions (e.g., in benzene or DMF) using a base like triethylamine to facilitate amide bond formation. This mirrors methods used for analogous cyclohexanecarboxamides .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate.

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., cyclohexane protons at δ 1.2–2.1 ppm, indoline aromatic protons at δ 6.5–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₇H₂₂N₂O₂: 286.1685; observed within ±0.001 Da) .

- Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. What safety precautions are critical during synthesis?

- Hazards : Acyl chlorides (e.g., cyclohexanecarbonyl chloride) are corrosive and moisture-sensitive. Use fume hoods and protective equipment.

- Toxicity Note : While the compound’s toxicological profile is underexplored, structurally similar amides may exhibit neurotoxicity; conduct preliminary assays (e.g., cell viability) before in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Catalytic Systems : Use trimethylaluminum or HATU to enhance coupling efficiency between the acyl chloride and indoline carboxamide .

- Purification : Employ gradient flash chromatography (e.g., 0–30% ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What functionalization strategies enable diversification of the indoline core?

- Derivatization Approaches :

- Substitution : Introduce halogens (Cl, Br) at the indoline C5 position via electrophilic substitution using N-chlorosuccinimide .

- Reduction : Convert the carboxamide to a methylamine group using LiAlH₄, enabling secondary amine derivatization .

- Applications : Modified derivatives can serve as probes for structure-activity relationship (SAR) studies in drug discovery .

Q. How do conflicting spectral data for derivatives arise, and how are they resolved?

- Common Issues : Signal splitting in NMR due to rotamers (amide bond rotation) or impurities from incomplete purification.

- Resolution :

- Variable Temperature NMR : Analyze spectra at 25°C and 60°C to distinguish dynamic effects from impurities .

- LC-MS Coupling : Correlate HPLC retention times with mass spectra to confirm compound identity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and cytotoxicity assays (MTT/CCK-8) to rule out nonspecific effects .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Short-Term : Stable at room temperature in inert solvents (DMF, DMSO) for ≤7 days .

- Long-Term : Store lyophilized powder at –20°C under argon; avoid repeated freeze-thaw cycles to prevent decomposition .

Methodological Tables

Table 1 : Key Synthetic Parameters for Amide Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Coupling Reagent | HATU | |

| Temperature | 25–40°C | |

| Reaction Time | 12–24 hours |

Table 2 : Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Unreacted acyl chloride | Incomplete coupling | Extend reaction time |

| Hydrolysis byproducts | Moisture exposure | Use molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.